molecular formula C9H14N2OS B13600649 4-(Thiazol-2-ylmethyl)piperidin-4-ol

4-(Thiazol-2-ylmethyl)piperidin-4-ol

Cat. No.: B13600649
M. Wt: 198.29 g/mol
InChI Key: PYZVKDBJXVNFOP-UHFFFAOYSA-N
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Description

4-(Thiazol-2-ylmethyl)piperidin-4-ol is a compound that features a thiazole ring attached to a piperidine ring via a methylene bridge. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiazol-2-ylmethyl)piperidin-4-ol typically involves the reaction of thiazole derivatives with piperidine derivatives. One common method involves the use of 2-chloroethyl piperidine hydrochloride as a starting material, which is then reacted with a thiazole derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification through crystallization or chromatography, and characterization using techniques like NMR, IR, and mass spectrometry to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Thiazol-2-ylmethyl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Thiazol-2-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiazol-2-ylmethyl)piperidin-4-ol is unique due to its specific combination of a thiazole ring and a piperidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

4-(1,3-thiazol-2-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C9H14N2OS/c12-9(1-3-10-4-2-9)7-8-11-5-6-13-8/h5-6,10,12H,1-4,7H2

InChI Key

PYZVKDBJXVNFOP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=NC=CS2)O

Origin of Product

United States

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